2-(2,6-Dioxooxan-4-yl)acetic acid
Overview
Description
Scientific Research Applications
2-(2,6-Dioxooxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of drug development.
Industry: It serves as an intermediate in the synthesis of more complex molecules and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dioxooxan-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diacid or diester precursor in the presence of a dehydrating agent .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dioxooxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Mechanism of Action
The mechanism by which 2-(2,6-Dioxooxan-4-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or activation. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
2-(2,6-Dioxooxan-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(2,6-Dioxooxan-4-yl)butanoic acid: Contains a butanoic acid moiety.
2-(2,6-Dioxooxan-4-yl)pentanoic acid: Features a pentanoic acid moiety.
Uniqueness: 2-(2,6-Dioxooxan-4-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its importance .
Properties
IUPAC Name |
2-(2,6-dioxooxan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-5(9)1-4-2-6(10)12-7(11)3-4/h4H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOCJDBCZVIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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